molecular formula C7H7BrFNO2S B3033129 5-Bromo-4-fluoro-2-methylbenzenesulfonamide CAS No. 874804-13-4

5-Bromo-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B3033129
CAS No.: 874804-13-4
M. Wt: 268.11
InChI Key: UZJJWMNVEVZGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-fluoro-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a sulfonamide derivative, characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring.

Scientific Research Applications

5-Bromo-4-fluoro-2-methylbenzenesulfonamide has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 5-Bromo-4-fluoro-2-methylbenzenesulfonamide is not available, it is generally recommended to avoid ingestion and inhalation of chemical compounds, keep them away from open flames and hot surfaces, and use only non-sparking tools . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling these compounds .

Mechanism of Action

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .

Mode of Action

They inhibit this enzyme, thereby blocking the synthesis of folic acid in bacteria .

Biochemical Pathways

The compound likely affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of folic acid. This leads to a deficiency of folic acid in the bacteria, inhibiting their growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-methylbenzenesulfonamide typically involves the sulfonation of 5-Bromo-4-fluoro-2-methylbenzene. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-fluoro-2-methylbenzenesulfonamide is unique due to its specific combination of bromine, fluorine, and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJJWMNVEVZGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250169
Record name Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-13-4
Record name Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 5-bromo-4-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-fluoro-2-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-fluoro-2-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-fluoro-2-methylbenzenesulfonamide
Reactant of Route 4
5-Bromo-4-fluoro-2-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-fluoro-2-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-fluoro-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.